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Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with
Cyanine7 (Cy7) succinimidyl ester (SE), a non-sulfonated, near-infrared (NIR) fluorescent dye.
Cy7 is an ideal fluorophore for a wide range of applications, including immunofluorescence,
flow cytometry, Western blotting, and in vivo imaging, due to its excitation and emission
maxima in the NIR spectrum (approximately 750 nm and 776 nm, respectively).[1] This spectral
range minimizes autofluorescence from biological samples and allows for deep tissue
penetration.[1]

The protocol details the conjugation of Cy7 SE to primary amines (e.g., lysine residues) on the
antibody, forming a stable amide bond.[1] Key experimental parameters, a detailed step-by-
step protocol, methods for purification of the conjugate, and calculation of the degree of
labeling (DOL) are described to ensure successful and reproducible antibody conjugation.

Key Experimental Parameters

Successful antibody labeling with Cy7 SE is contingent upon several critical parameters. These
parameters should be optimized for each specific antibody and intended application to achieve
the desired degree of labeling without compromising antibody function.
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Parameter

Recommended
Range/Value

Notes

Antibody Concentration

2-10 mg/mL

Higher concentrations
generally improve labeling
efficiency.[1][2] The antibody
must be purified and in an

amine-free buffer.

Reaction Buffer pH

8.0 - 9.0 (Optimal: 8.5 + 0.5)

The reactivity of the NHS ester
with primary amines is pH-
dependent. Lower pH will lead
to protonation of the amino

groups and reduced reactivity.

Dye-to-Antibody Molar Ratio

5:1to 20:1 (Recommended
starting point: 10:1)

This ratio is critical for
achieving the desired DOL and

should be optimized.

Reaction Time

1-2 hours

Incubation time can be
adjusted to control the extent

of labeling.

Reaction Temperature

Room Temperature (20-25°C)
or 37°C

The reaction is typically
performed at room

temperature.

Degree of Labeling (DOL)

The optimal DOL depends on
the specific antibody and its
application. Over-labeling can
lead to fluorescence
quenching and loss of antibody

function.

Experimental Protocols

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody.

The procedure can be scaled up or down as needed, maintaining the same molar ratios.
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Materials Required

» Purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
e Cy7 SE (non-sulfo)

e Anhydrous Dimethyl Sulfoxide (DMSO)

o Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

« Purification/Desalting Column (e.g., Sephadex® G-25)

e Spectrophotometer

Antibody Preparation

» Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody
solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be
purified. This can be achieved by dialysis against PBS or by using a desalting column.

o Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction
buffer for optimal labeling.

Dye Preparation

» Allow the vial of Cy7 SE to warm to room temperature before opening to prevent moisture
condensation.

o Immediately before use, dissolve the Cy7 SE in anhydrous DMSO to a concentration of 10
mg/mL. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used
promptly as the NHS ester is moisture-sensitive.

Antibody Labeling Reaction

 In a microcentrifuge tube, add the desired amount of antibody.

¢ Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M
sodium bicarbonate buffer (typically 5-10% of the antibody solution volume).
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e Add the calculated amount of the Cy7 SE stock solution to the antibody solution while gently
vortexing. A common starting molar excess ratio is 10:1 (dye:antibody).

 Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle
mixing during incubation can enhance conjugation efficiency.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated Cy7 dye from the labeled antibody.

Prepare the Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with
PBS according to the manufacturer's instructions.

Apply the Sample: Carefully apply the reaction mixture to the top of the equilibrated column.

Elute the Conjugate: Elute the column with PBS. The first colored band to elute is the Cy7-
labeled antibody. The free, unconjugated dye will move slower down the column.

Collect Fractions: Collect the fractions containing the labeled antibody.

Data Presentation
Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each antibody
molecule, can be determined spectrophotometrically.

o Measure Absorbance: Measure the absorbance of the purified Cy7-labeled antibody at 280
nm (A280) and at the absorbance maximum for Cy7, which is approximately 750 nm (Amax).

e Calculate DOL: Use the following formula to calculate the DOL.:
DOL = (Amax x ¢_protein) / ((A280 - (Amax x CF)) x €_dye)
Where:
o Amax = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

o A280 = Absorbance of the conjugate at 280 nm.
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o &_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, this is typically
~210,000 M~icm™1).

o ¢_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (~200,000
M-icm™1).

o CF = Correction factor for the absorbance of the dye at 280 nm (A280 of the free dye /
Amax of the free dye). For Cy7, this is typically around 0.05.

Storage of Labeled Antibody

o Short-term storage: Store the labeled antibody at 4°C, protected from light.

e Long-term storage: For long-term storage, aliquot the labeled antibody and store at -20°C or
-80°C. Adding a cryoprotectant such as glycerol to a final concentration of 50% can prevent
damage from freezing. Avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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